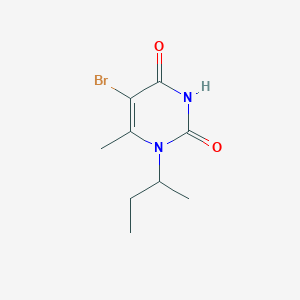

尿嘧啶,5-溴-1-仲丁基-6-甲基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bromacil is an organic compound with the chemical formula C9H13BrN2O2 . It is commercially available as a herbicide . Bromacil is one of a group of compounds called substituted uracils .

Synthesis Analysis

Bromacil can be synthesized using 2-bromobutane and urea as starting materials . The synthesis involves condensation, cyclization, and bromination with a total yield of 60% . The structure of Bromacil was determined by 1H NMR, 13C NMR, and IR spectroscopy .Molecular Structure Analysis

The IUPAC name of Bromacil is 5-bromo-3-(butan-2-yl)-6-methylpyrimidine-2,4(1H,3H)-dione . Its molecular weight is 261.116 .Chemical Reactions Analysis

The synthesis of Bromacil involves condensation, cyclization, and bromination . The sec-butyl urea obtained from the reaction of 2-bromobutane and urea is treated with ethyl acetoacetate and transformed into uracil through direct cyclization in the presence of sodium hydride as a new catalyst .Physical And Chemical Properties Analysis

Bromacil is an odorless, colorless to white, crystalline solid . It has a density of 1.46 g/cm3 . It has a melting point of 157.5 to 160 °C and is soluble in water at 0.08% (25°C) .科学研究应用

除草剂活性与环境影响

5-溴-1-仲丁基-6-甲基尿嘧啶,通常称为百草敌,主要以其除草剂特性而闻名。它是一个强有力的叶绿体水平的光合抑制剂 (McGAHEN & Hoffmann, 1966)。尽管广泛使用,百草敌不易生物降解,并且会污染各种水体,影响非目标物种。研究了其在模拟阳光下通过光催化降解的情况,结果显示毒性和环境影响显著降低 (Angthararuk 等,2014)。

分子与生物学研究

百草敌的分子相互作用一直是研究的主题。研究探索了它对 DNA 的影响,特别是在诱变潜力和整合到 DNA 中方面,在不同的生物中得到了不同的结果 (McGAHEN & Hoffmann, 1963)。此外,它与各种植物系统的相互作用,包括它对硝酸还原酶等酶的诱导的影响,已经得到证实,展示了其广泛的生物学效应 (Hewitt & Notton, 1966)。

化学合成与表征

百草敌的化学合成和表征多年来不断完善,提高了其产量和质量。已经开发出一种涉及缩合、环化和溴化的方法,提供了一种更有效的合成工艺 (Ren 等,2008)。

潜在的医学应用

虽然不是主要关注点,但一些研究也调查了百草敌衍生物的潜在医学应用,特别是在抗 HIV 活性的背景下。这些研究有助于更广泛地了解该化合物的多功能性和可能的治疗用途 (Danel 等,1996)。

作用机制

Target of Action

Uracil, 5-bromo-1-sec-butyl-6-methyl-, also known as Bromacil, is a substituted uracil herbicide . Its primary target is the photosynthesis process in plants . By inhibiting photosynthesis at the electron transport chain, it controls a wide range of grasses and broadleaf weeds .

Mode of Action

Bromacil interferes with photosynthesis by entering the plant through the root zone and moving throughout the plant . It inhibits photosynthesis at the electron transport chain, disrupting the plant’s ability to convert light energy into chemical energy .

Biochemical Pathways

The affected biochemical pathway is the photosynthesis process, specifically the electron transport chain . The inhibition of this process disrupts the plant’s energy production, leading to its eventual death .

Pharmacokinetics

It has the potential to contaminate surface water and groundwater .

Result of Action

The molecular and cellular effects of Bromacil’s action result in the disruption of the plant’s energy production process. This leads to the plant’s inability to grow and survive, effectively controlling the spread of the targeted weeds .

Action Environment

Bromacil is used worldwide and is especially effective against perennial grasses . . It also has the potential to contaminate different types of water bodies . Therefore, the use of Bromacil should be managed carefully to minimize potential environmental impact.

安全和危害

属性

IUPAC Name |

5-bromo-1-butan-2-yl-6-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-4-5(2)12-6(3)7(10)8(13)11-9(12)14/h5H,4H2,1-3H3,(H,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMZEVPMOYJDIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=C(C(=O)NC1=O)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408851.png)

![2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2408853.png)

![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2408857.png)

![6-chloro-N-ethyl-5-methyl-N-[(4-methylphenyl)(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2408859.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride](/img/structure/B2408860.png)

![2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide](/img/structure/B2408862.png)

![ethyl 4-[4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoyl]piperazine-1-carboxylate](/img/structure/B2408868.png)